Parsalmide

概要

説明

パルサルミドは、抗炎症作用と鎮痛作用で知られるベンザミド誘導体です。 1985年まではシノビアル®というブランド名でイタリアで市販されており、関節炎患者の治療に広く用いられていました 。 パルサルミドは、抗不安作用と鎮静作用も有する可能性があります .

準備方法

パルサルミドの合成には、いくつかの段階が必要です。

出発物質: 反応は、5-アセタミノ-O-アセチルサリチル酸から始まります。

塩化アシル形成: この化合物を塩化チオニルで処理して、対応する塩化アシルを形成します。

縮合: 次に、塩化アシルをN-ブチルアミンと縮合させ、続いて水酸化ナトリウムで加水分解して、5-アセタミノ-N-ブチルサリチルアミドを得ます。

プロパルギル化: 次に、得られた化合物を、プロパルギルブロミドと、還流するイソプロパノール中のイソプロピル化ナトリウムの存在下で反応させて、2-プロパルギロキシ-5-アセタミノ-N-ブチルベンザミドを形成します。

化学反応の分析

パルサルミドは、次のようなさまざまな化学反応を受けます。

還元: 還元反応は官能基を修飾できますが、具体的な条件や試薬は一般的に報告されていません。

これらの反応で用いられる一般的な試薬には、塩化チオニル、水酸化ナトリウム、プロパルギルブロミド、硫酸などがあります。生成される主な生成物は、反応条件と用いられる試薬によって異なります。

科学研究への応用

パルサルミドは、さまざまな科学研究への応用について研究されています。

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Parsalmide has been primarily studied for its anti-inflammatory and analgesic effects. Clinical trials have demonstrated its efficacy in managing pain associated with inflammatory conditions. In a double-blind study involving 30 patients with arthritic conditions, this compound exhibited superior antalgic and myorelaxant activities compared to phenylbutazone, a commonly used anti-inflammatory drug. Tolerance to this compound was reported as "very good" in 93% of the cases, indicating its favorable safety profile .

Gastric Tolerance

A significant aspect of this compound's application is its gastric tolerance. In a study involving 50 arthrorheumatic patients, this compound was administered at a dose of 600 mg per day for 20 days. The results indicated that it did not produce ulcerogenic effects or significant gastric damage, unlike other anti-inflammatory agents such as indomethacin and cortisone . This characteristic makes it a valuable option for patients who are sensitive to the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Research

Mechanism of Action

The mechanism through which this compound exerts its therapeutic effects is believed to involve the inhibition of prostaglandin synthesis, mediators of inflammation and pain. While the exact molecular pathways remain to be fully elucidated, preliminary research suggests that it interacts with enzymes involved in the inflammatory response .

Comparative Studies

Efficacy Against Other NSAIDs

this compound has been compared with various NSAIDs in terms of efficacy and safety. In studies assessing its anti-inflammatory effects against phenylbutazone, it was found that this compound provided better pain relief while maintaining a lower risk of gastrointestinal complications . This positions this compound as a potentially safer alternative in the treatment of inflammatory conditions.

Table: Summary of Clinical Studies on this compound

作用機序

パルサルミドは、主に抗炎症作用と鎮痛作用を通じてその効果を発揮します。炎症や痛みを媒介するプロスタグランジンの合成を阻害すると考えられています。 正確な分子標的と関与する経路は完全に解明されていませんが、炎症反応に関与する酵素と相互作用する可能性があります .

類似の化合物との比較

パルサルミドは、次のような他のベンザミド誘導体と類似しています。

フェニルブタゾン: 関節痛の治療に使用される別の抗炎症薬。

サリチル酸誘導体: アスピリンなどの化合物も、抗炎症作用を有しています.

パルサルミドを特徴付けるのは、抗炎症作用、鎮痛作用、潜在的な抗不安作用を組み合わせたユニークな特性であり、臨床および研究の両方において汎用性の高い化合物となっています .

類似化合物との比較

PARSALMIDE is similar to other benzamide derivatives, such as:

Phenylbutazone: Another anti-inflammatory drug used for joint pain management.

Salicylic Acid Derivatives: Compounds like aspirin, which also possess anti-inflammatory properties.

What sets this compound apart is its unique combination of anti-inflammatory, analgesic, and potential anxiolytic properties, making it a versatile compound in both clinical and research settings .

生物活性

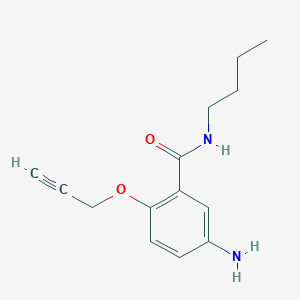

Parsalmide, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)-benzamide, is a synthetic compound recognized for its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation and pain. The compound's action can be summarized as follows:

- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.

- Weak Binding to Serum Proteins : Studies indicate that this compound binds weakly to serum proteins such as albumin (55-70% binding), allowing for rapid release and action at target sites .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. In a double-blind study involving 30 patients with arthritic conditions, this compound was compared to phenylbutazone—a well-known NSAID. The findings revealed:

- Superior Anti-inflammatory Effects : this compound showed statistically significant superiority in reducing inflammation compared to phenylbutazone .

- Tolerance and Safety : Tolerance to this compound was rated "very good" in 93% of cases, indicating a favorable safety profile .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound also exhibits analgesic properties. Clinical evaluations have shown:

- Effective Pain Relief : Patients reported substantial pain relief when treated with this compound, further supporting its use as an analgesic agent .

Mutagenicity Studies

A study assessing the mutagenicity of this compound analogues using the Ames test indicated variable mutagenic potential. While no mutagenic effects were observed in direct tests, some analogues demonstrated increased mutagenicity in the presence of metabolic activation (S9 fraction) . This highlights the need for careful evaluation of potential metabolites during drug development.

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Clinical Trial on Arthritic Patients :

- Mutagenicity Assessment :

特性

IUPAC Name |

5-amino-N-butyl-2-prop-2-ynoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-5-8-16-14(17)12-10-11(15)6-7-13(12)18-9-4-2/h2,6-7,10H,3,5,8-9,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHYQIJBUNRPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865553 | |

| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30653-83-9 | |

| Record name | Parsalmide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30653-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parsalmide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030653839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parsalmide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARSALMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH5093J7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。